5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
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Overview
Description
5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine and piperidine ring, an oxadiazole ring, and a thiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves multiple steps. One common approach is to start with the preparation of the piperazine and piperidine intermediates, followed by the formation of the oxadiazole ring and the final coupling with the thiophene moiety.
Preparation of Piperazine and Piperidine Intermediates: The synthesis begins with the reaction of 1-ethylpiperazine with 2-chloro-5-(chloromethyl)pyridine under basic conditions to form the piperazine intermediate.
Formation of Oxadiazole Ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.
Coupling with Thiophene Moiety: The final step is the coupling of the oxadiazole intermediate with thiophene-2-carbaldehyde under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperazine and piperidine compounds .
Scientific Research Applications
5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: This compound shares a similar piperazine and piperidine structure but lacks the oxadiazole and thiophene moieties.
4-(4-Ethylpiperazin-1-yl)pyridine: Another similar compound with a piperazine ring but different substituents.
Uniqueness
The uniqueness of 5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]-N-(thiophen-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8OS/c1-2-26-9-11-27(12-10-26)15-5-7-28(8-6-15)20-19(21-14-16-4-3-13-30-16)22-17-18(23-20)25-29-24-17/h3-4,13,15H,2,5-12,14H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYDXZZQTGZBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3=NC4=NON=C4N=C3NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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